Laminarihexaosa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

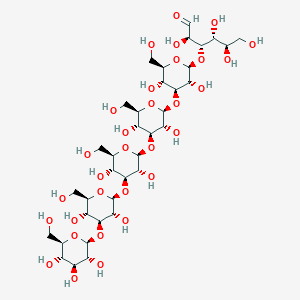

Laminarihexaose is a β-D-glucan oligosaccharide composed of six D-glucose units linked by β(1→3) glycosidic bonds . It is derived from laminarin, a polysaccharide found in the cell walls of brown algae.

Aplicaciones Científicas De Investigación

Introduction to Laminarihexaose

Laminarihexaose is a bioactive oligosaccharide derived from the hydrolysis of laminarin, a polysaccharide predominantly found in brown algae. Its structure consists of six glucose units linked by β-(1,3) and β-(1,6) glycosidic bonds, which contributes to its diverse applications in various scientific fields, including biochemistry, pharmaceuticals, and food technology. This article explores the applications of laminarihexaose through detailed research findings and case studies.

Biomedical Applications

Antitumor and Immunomodulatory Effects

Laminarihexaose exhibits significant antitumor properties and immunomodulatory effects. Research has shown that it can enhance cell-mediated immune responses, making it a potential candidate for cancer therapy. A study indicated that the interaction between laminarihexaose and specific antibodies can be utilized for quantitative trace analysis in immunological studies .

Enzyme Substrate for Glycosylation Reactions

Laminarihexaose serves as an effective substrate for various glycosylation reactions facilitated by enzymes such as endo-β-1,3-glucanases. These enzymes can selectively hydrolyze laminarihexaose to produce valuable glycosides, which are important in drug development and synthesis of bioactive compounds .

Food Industry Applications

Prebiotic Properties

Laminarihexaose is recognized for its prebiotic effects, promoting beneficial gut bacteria. Its ability to enhance gut health makes it a valuable ingredient in functional foods and dietary supplements aimed at improving digestive health .

Antioxidant Activity

Studies have demonstrated that laminarihexaose possesses antioxidant properties, which can be leveraged in food preservation and enhancing the nutritional profile of food products. For instance, transglycosylation reactions involving laminarihexaose have shown increased antioxidant activity compared to untreated substrates .

Agricultural Applications

Biostimulant in Plant Growth

Laminarihexaose has been investigated as a biostimulant in agriculture. Its application can enhance plant growth and resilience against environmental stressors due to its role in modulating plant hormone levels and stimulating beneficial microbial activity in the soil .

Industrial Applications

Enhanced Oil Recovery

Due to its stable viscosity under high temperatures and salt concentrations, laminarihexaose has potential applications in enhanced oil recovery processes. It can function as a polymer flooding agent, improving oil extraction efficiency .

Comparative Analysis of Laminarihexaose Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Biomedical | Antitumor therapy | Enhances immune response |

| Glycosylation reactions | Produces bioactive glycosides | |

| Food Industry | Prebiotic ingredient | Promotes gut health |

| Antioxidant activity | Improves food preservation | |

| Agricultural | Biostimulant | Enhances plant growth |

| Industrial | Enhanced oil recovery | Improves extraction efficiency |

Case Study 1: Antitumor Activity

A study published in Nature explored the interaction between laminarihexaose and specific antibodies, revealing its potential in cancer immunotherapy by enhancing the immune system's ability to target tumor cells .

Case Study 2: Glycosylation Reactions

Research on marine mollusk endo-β-1,3-glucanases highlighted their preference for laminarihexaose over other substrates, showcasing its utility in synthesizing novel glycosides with diverse applications in pharmaceuticals .

Case Study 3: Prebiotic Effects

A clinical trial investigated the prebiotic effects of laminarihexaose on gut microbiota composition, demonstrating significant improvements in beneficial bacterial populations among participants consuming products enriched with this oligosaccharide .

Mecanismo De Acción

Target of Action

Laminarihexaose, a β-1,3-glucan, primarily interacts with various receptors in humans, invertebrates, or microorganisms . The main receptors include Dectin-1, complement receptor 3 (CR3), glycolipids, and Carbohydrate Binding Module (CBM) associated with glucanases . These receptors play crucial roles in immune responses and digestion .

Mode of Action

Laminarihexaose acts as a substrate for enzymes like endo-1,3-β-Glucanase . It is cleaved by the enzyme MlGH17B, a glucanosyltransglycosylase, which uses laminari-oligosaccharides with a degree of polymerization (DP) of 4 or higher as donors . Two glucose moieties are cleaved off from the reducing end of the donor while the remaining part is transferred to an incoming β-1,3 glucan acceptor, making a β-1,6-linkage . This results in the synthesis of branched or kinked oligosaccharides .

Biochemical Pathways

The biochemical pathways involving laminarihexaose are complex and involve a variety of molecular interactions. The degradation of β-glucans, such as laminarihexaose, depends on several factors including the characteristics of the β-1,3-glucan (molecular weight, degree of branching, solubility, 3D-conformation) and how glucans interact with their receptors .

Result of Action

The action of laminarihexaose results in the synthesis of branched or kinked oligosaccharides . These oligosaccharides, up to DP26, were detected by mass spectrometry analysis, showing that repeated transfer reactions occurred, resulting in several β-1,6-linked branches .

Action Environment

The action of laminarihexaose can be influenced by environmental factors. For instance, the enzyme MlGH17B, which acts on laminarihexaose, is moderately thermostable with an activity optimum at 20 °C, indicating temperature-sensitive active site interactions . Furthermore, the marine environment, which contains plentiful renewable resources like macroalgae with unique polysaccharides, motivates the search for enzymes from marine microorganisms to explore conversion possibilities of the polysaccharides .

Análisis Bioquímico

Biochemical Properties

Laminarihexaose plays a significant role in biochemical reactions. It is a substrate for the enzyme endo-1,3-β-Glucanase . This interaction with enzymes is crucial for its function in various biochemical processes.

Cellular Effects

The effects of Laminarihexaose on cells and cellular processes are diverse. It influences cell function by interacting with various biomolecules. For instance, it has been identified as a β-(1→3)-glucan receptor on the plasma membranes of human neutrophils and epithelial cells .

Molecular Mechanism

At the molecular level, Laminarihexaose exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to interact with Dectin-1, complement receptor 3 (CR3), glycolipids, and Carbohydrate Binding Module (CBM) associated with glucanases .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Laminarihexaose may change. Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

Laminarihexaose is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Laminarihexaose can be synthesized through partial acid hydrolysis of laminarin, which is a β-glucan from Laminaria digitata . The hydrolysis process involves breaking down the polysaccharide into smaller oligosaccharides, including laminarihexaose. The reaction conditions typically involve the use of dilute acids at controlled temperatures to achieve the desired degree of polymerization .

Industrial Production Methods

Industrial production of laminarihexaose involves the extraction of laminarin from brown algae, followed by controlled hydrolysis to produce the desired oligosaccharides. The process includes steps such as extraction, purification, and hydrolysis, followed by separation and purification of laminarihexaose using techniques like high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Types of Reactions

Laminarihexaose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using β-glucanases to break down laminarihexaose into smaller glucose units.

Oxidation: Oxidizing agents such as periodate can be used to oxidize the hydroxyl groups on the glucose units.

Glycosylation: Glycosylation reactions can be performed using glycosyl donors and acceptors under acidic or enzymatic conditions.

Major Products Formed

Comparación Con Compuestos Similares

Laminarihexaose is similar to other β-glucan oligosaccharides, such as laminaripentaose and laminaritetraose, which also consist of β(1→3)-linked glucose units . laminarihexaose is unique due to its specific degree of polymerization and its distinct biological activities . Other similar compounds include curdlan and schizophyllan, which are β-glucans with different branching patterns and molecular weights .

Actividad Biológica

Laminarihexaose, a β-(1,3)-linked glucose hexamer derived from the hydrolysis of laminarin, has garnered attention in recent research for its diverse biological activities. This article explores its biochemical properties, enzymatic interactions, immune responses, and potential applications in health and medicine.

Chemical Structure and Properties

Laminarihexaose (Lam-Glc6) is characterized by its linear structure composed of six glucose units linked by β-(1,3) glycosidic bonds. Its unique conformation allows it to interact with various biological systems effectively. NMR and X-ray studies have revealed that some glucopyranose rings in laminarihexaose adopt a twist-boat conformation, which influences its biological activity and interactions with proteins .

Hydrolysis and Transglycosylation

Laminarihexaose is a substrate for various glycoside hydrolases, particularly endo-β-1,3-glucanases. These enzymes exhibit different specificities when interacting with laminarihexaose compared to other oligosaccharides:

- Endo-β-1,3-glucanases : These enzymes preferentially cleave the non-reducing terminal β1-3 linkages of laminarihexaose, producing smaller oligosaccharides and glucose . For instance, the enzyme MnLam55A from Microdochium nivale demonstrated significant hydrolytic activity on laminarihexaose, generating d-glucose and oligosaccharides with degrees of polymerization (DPs) of 2 to 4 .

- Transglycosylation : The Glt20 enzyme can transfer glucose moieties from laminarihexaose to other acceptor substrates, facilitating the synthesis of larger oligosaccharides . This enzymatic versatility highlights the potential for using laminarihexaose in biotechnological applications.

Immunological Activity

Research has indicated that laminarihexaose can elicit immune responses in plants. In Arabidopsis thaliana, laminarihexaose induces immune responses dependent on the receptor CERK1, suggesting its role as a pathogen-associated molecular pattern (PAMP) . This property underscores the compound's potential in enhancing plant immunity against pathogens.

Antidiabetic Activity

Studies have shown that glucooligosaccharides derived from the hydrolysis of laminarin exhibit antidiabetic properties. These compounds can modulate glucose metabolism and improve insulin sensitivity, making them potential candidates for functional food development aimed at managing diabetes .

Antimicrobial Properties

Laminarihexaose has also been investigated for its antimicrobial activities. Certain studies suggest that it may inhibit the growth of specific pathogens by interfering with their cell wall synthesis or metabolic pathways. This property makes it a candidate for developing natural preservatives or therapeutic agents against infections .

Summary of Research Findings

Propiedades

Número CAS |

29842-30-6 |

|---|---|

Fórmula molecular |

C₃₆H₆₂O₃₁ |

Peso molecular |

990.9 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C36H62O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)29(18(49)11(4-40)59-33)65-35-25(56)31(20(51)13(6-42)61-35)67-36-26(57)30(19(50)14(7-43)62-36)66-34-24(55)28(17(48)12(5-41)60-34)64-32-22(53)21(52)16(47)10(3-39)58-32/h2,8-37,39-57H,1,3-7H2/t8-,9+,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+/m1/s1 |

Clave InChI |

XQLVBYSZGVKHIZ-GDDRYJORSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC4C(C(OC(C4O)OC5C(C(OC(C5O)OC(C(C=O)O)C(C(CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]([C@H](O[C@H]([C@@H]5O)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC4C(C(OC(C4O)OC5C(C(OC(C5O)OC(C(C=O)O)C(C(CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O |

Key on ui other cas no. |

29842-30-6 |

Sinónimos |

Laminarihexaose; Laminarahexaose; O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-D-glucose |

Origen del producto |

United States |

A: Laminarihexaose, a β-1,3-linked glucose hexamer, is recognized by pattern recognition receptors (PRRs) in various organisms, triggering immune responses. For example, in insects, laminarihexaose binds to the N-terminal domain of β-1,3-glucan recognition protein (βGRP), leading to the activation of the prophenoloxidase (proPO) pathway and subsequent melanin formation []. This immune response helps insects fight off invading pathogens. In plants, the recognition of laminarihexaose can vary between species, with some recognizing it directly and others requiring longer β-1,3-glucans like laminarin [].

A: * Molecular formula: C36H62O31* Molecular weight: 990.86 g/mol* Spectroscopic data: Structural information can be obtained through techniques like Nuclear Magnetic Resonance (NMR) [] and X-ray crystallography [, , ]. These methods provide details about the conformation, binding interactions, and spatial arrangements of laminarihexaose.

A: While specific studies on the material compatibility of laminarihexaose are limited in the provided research, its use in crystallographic studies [, , ] suggests it can be successfully crystallized. Additionally, research indicates laminarihexaose forms stable complexes with certain proteins, such as βGRP, even at low concentrations [].

A: Computational methods like molecular dynamics simulations are employed to predict interactions between laminarihexaose and proteins like CERK1 and LYK4 in plants []. These simulations help identify potential binding sites and provide insights into the molecular mechanisms of recognition.

A: Research suggests that the degree of polymerization of β-1,3-glucans plays a crucial role in their recognition by plant receptors []. While some plants respond to both short-chain oligosaccharides like laminarihexaose and longer polymers like laminarin, others show selectivity for specific chain lengths []. This suggests that modifications in the number of glucose units in laminarihexaose could impact its recognition and downstream effects.

A: Essential tools for studying laminarihexaose include techniques like NMR spectroscopy [], X-ray crystallography [, , ], and isothermal titration calorimetry [], which allow researchers to investigate its structure, interactions, and thermodynamic properties. Additionally, access to bioinformatics resources and molecular modeling software is crucial for computational studies and predicting laminarihexaose's interactions with target proteins [].

A: While a comprehensive historical account is not provided, the research highlights the discovery and characterization of enzymes like β-1,3-glucanases that specifically act on laminarihexaose and other β-1,3-glucans [, , , ]. These discoveries have been crucial in understanding the metabolism and biological roles of these polysaccharides in various organisms.

A: The study of laminarihexaose recognition and signaling involves a multidisciplinary approach encompassing plant biology, immunology, structural biology, and computational chemistry [, , ]. Understanding the structural basis of laminarihexaose recognition by PRRs like βGRP in insects [] contributes to broader knowledge in immunology and potential applications in pest control. Similarly, elucidating the mechanisms of β-glucan perception in plants [, ] has implications for developing disease-resistant crops and understanding plant-microbe interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.